molecular formula C12H18N2O2 B8515415 (4-Dimethylamino-benzylamino)-acetic acid methyl ester

(4-Dimethylamino-benzylamino)-acetic acid methyl ester

Cat. No. B8515415
M. Wt: 222.28 g/mol
InChI Key: JVDPLCJXWAPVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07659293B2

Procedure details

To a solution of 50 g (335 mmol) of 4-aminobenzaldehyde in 1000 ml of CH2Cl2, 67.3 g (536 mmol) of glycine methylester hydrochloride, 182 ml (1305 mmol) of triethylamine and 70 g of MgSO4 are successively added at 0-5° C. The mixture is stirred at r.t. for 18 h and filtered through celite. The filtrate is concentrated under reduced pressure and the residue is diluted with AcOEt. Et3N-hydrochloride is filtered off and the filtrate is concentrated under reduced pressure in an azeotropic manner using toluene to give crude mine. To a solution of the crude imine in 500 ml of THF and 500 ml of MeOH, 18 g (475 mmol) of NaBH4 is added portionwise at −20˜−10° C. and the mixture is stirred for 1 h. The reaction mixture is slowly quenched with sat. aqueous NH4Cl and then extracted with CH2Cl2. The combined extracts are washed with H2O, brine, dried over MgSO4 and concentrated under reduced pressure. The residue is purified by CC on silica gel (n-Hexane:AcOEt=5:1˜1:1) to provide the title compound as pale yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
67.3 g
Type
reactant
Reaction Step One
Quantity
182 mL
Type
reactant
Reaction Step One
Name
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
NC1C=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.Cl.[CH3:11][O:12][C:13](=[O:16])[CH2:14][NH2:15].[CH2:17]([N:19]([CH2:22][CH3:23])[CH2:20]C)C.[O-]S([O-])(=O)=O.[Mg+2].[BH4-].[Na+]>C(Cl)Cl.C1COCC1.CO>[CH3:11][O:12][C:13](=[O:16])[CH2:14][NH:15][CH2:8][C:5]1[CH:6]=[CH:23][C:22]([N:19]([CH3:17])[CH3:20])=[CH:3][CH:4]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=CC=C(C=O)C=C1
Name
Quantity
67.3 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
182 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
70 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
18 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at r.t. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue is diluted with AcOEt
FILTRATION
Type
FILTRATION
Details
Et3N-hydrochloride is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure in an azeotropic manner
CUSTOM
Type
CUSTOM
Details
to give crude mine
STIRRING
Type
STIRRING
Details
the mixture is stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is slowly quenched with sat. aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The combined extracts are washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by CC on silica gel (n-Hexane:AcOEt=5:1˜1:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(CNCC1=CC=C(C=C1)N(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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